Cas no 33795-37-8 (1,10-Phenanthroline-2-carbaldehyde)

1,10-Phenanthroline-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1,10-Phenanthroline-2-carbaldehyde
- 1,10-Phenanthroline-2-carboxaldehyde
- 2-Formyl-1,10-phenanthroline
- 33795-37-8
- HMS2853K05
- SMR000544453
- A846137
- AKOS000267824
- SCHEMBL12068212
- MFCD06643927
- carbonylphenanthroline
- CS-W004560
- DTXSID50406119
- MLS001216221
- CHEMBL1589997
- DB-290944
- STK582326
-
- MDL: MFCD06643927
- インチ: InChI=1S/C13H8N2O/c16-8-11-6-5-10-4-3-9-2-1-7-14-12(9)13(10)15-11/h1-8H
- InChIKey: SURLLZFZRLZTBI-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C3=C(C=C2)C=CC(=N3)C=O)N=C1
計算された属性
- せいみつぶんしりょう: 208.06374
- どういたいしつりょう: 208.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 密度みつど: 1.336±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 152-154 ºC
- ようかいど: ほとんど溶けない(0.062 g/l)(25ºC)、
- PSA: 42.85
- LogP: 2.59550
1,10-Phenanthroline-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM276774-5g |
1,10-Phenanthroline-2-carbaldehyde |
33795-37-8 | 95% | 5g |
$*** | 2023-05-30 | |
eNovation Chemicals LLC | Y1297732-5g |
1,10-phenanthroline-2-carbaldehyde |
33795-37-8 | 97% | 5g |
$2000 | 2024-06-05 | |
Alichem | A019145363-1g |
1,10-Phenanthroline-2-carbaldehyde |
33795-37-8 | 95% | 1g |
470.40 USD | 2021-06-16 | |
eNovation Chemicals LLC | Y1297732-1g |
1,10-phenanthroline-2-carbaldehyde |
33795-37-8 | 97% | 1g |
$680 | 2024-06-05 | |
Alichem | A019145363-250mg |
1,10-Phenanthroline-2-carbaldehyde |
33795-37-8 | 95% | 250mg |
192.00 USD | 2021-06-16 | |
1PlusChem | 1P0039AB-250mg |
1,10-Phenanthroline-2-carboxaldehyde |
33795-37-8 | 95% | 250mg |
$103.00 | 2025-02-19 | |
1PlusChem | 1P0039AB-1g |
1,10-Phenanthroline-2-carboxaldehyde |
33795-37-8 | 95% | 1g |
$358.00 | 2025-02-19 | |
1PlusChem | 1P0039AB-100mg |
1,10-Phenanthroline-2-carboxaldehyde |
33795-37-8 | 95%;RG | 100mg |
$57.00 | 2025-02-19 | |
TRC | P230095-250mg |
1,10-Phenanthroline-2-carbaldehyde |
33795-37-8 | 250mg |
$ 455.00 | 2022-06-03 | ||
TRC | P230095-100mg |
1,10-Phenanthroline-2-carbaldehyde |
33795-37-8 | 100mg |
$ 220.00 | 2022-06-03 |
1,10-Phenanthroline-2-carbaldehyde サプライヤー
1,10-Phenanthroline-2-carbaldehyde 関連文献
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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8. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
1,10-Phenanthroline-2-carbaldehydeに関する追加情報
1,10-Phenanthroline-2-Carbaldehyde: A Comprehensive Overview
1,10-Phenanthroline-2-carbaldehyde (CAS No. 33795-37-8) is a versatile organic compound that has garnered significant attention in the fields of chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which combines the aromaticity of phenanthroline with the reactivity of an aldehyde group. The phenanthroline moiety provides a rigid and planar framework, while the aldehyde group introduces functional versatility, making it a valuable building block for various applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1,10-phenanthroline-2-carbaldehyde and its derivatives. Researchers have explored its potential as a ligand in metal coordination chemistry, where its ability to form stable complexes with transition metals has been exploited for catalytic applications. For instance, studies have demonstrated that nickel complexes derived from this compound exhibit exceptional catalytic activity in cross-coupling reactions, which are pivotal in organic synthesis.
In the realm of materials science, 1,10-phenanthroline-2-carbaldehyde has been utilized as a precursor for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit high porosity and surface area, making them ideal candidates for gas storage and separation applications. Recent research has focused on enhancing the stability and functionality of these materials by modifying the aldehyde group or incorporating additional functional groups.
The pharmacological potential of 1,10-phenanthroline-2-carbaldehyde has also been a topic of interest. Studies have shown that its derivatives can act as potent antioxidants and anti-inflammatory agents. The compound's ability to scavenge free radicals makes it a promising candidate for drug development targeting oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
Moreover, 1,10-phenanthroline-2-carbaldehyde has found applications in sensors and biosensors due to its ability to selectively bind metal ions and respond to environmental changes. Researchers have developed novel sensing platforms using this compound for the detection of heavy metals in aqueous solutions, which is crucial for environmental monitoring and water quality assessment.
In terms of synthesis, recent methodologies have focused on green chemistry approaches to minimize waste and improve sustainability. For example, microwave-assisted synthesis and enzymatic catalysis have been employed to synthesize 1,10-phenanthroline-2-carbaldehyde derivatives with high efficiency and selectivity. These advancements not only enhance the scalability of production but also align with global efforts toward sustainable chemical manufacturing.
The structural versatility of 1,10-phenanthroline-2-carbaldehyde allows for further functionalization to tailor its properties for specific applications. For instance, the introduction of electron-donating or withdrawing groups can modulate its electronic properties, enabling its use in light-emitting diodes (LEDs) and other optoelectronic devices. Recent studies have explored its potential as an emissive material in organic light-emitting diodes (OLEDs), where its high quantum yield and stability make it a compelling candidate.
In conclusion, 1,10-phenanthroline-2-carbaldehyde (CAS No. 33795-37-8) is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthetic methods and functionalization techniques, positions it as a key player in future innovations in chemistry and materials science.
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